molecular formula C7H12O3 B8567621 5-Methoxyhexane-2,4-dione

5-Methoxyhexane-2,4-dione

Cat. No.: B8567621
M. Wt: 144.17 g/mol
InChI Key: ZGSQBPZVQKTIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyhexane-2,4-dione is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5-methoxyhexane-2,4-dione

InChI

InChI=1S/C7H12O3/c1-5(8)4-7(9)6(2)10-3/h6H,4H2,1-3H3

InChI Key

ZGSQBPZVQKTIJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC(=O)C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 300 mL-volume flask equipped with a stirrer, a thermometer and a dropping funnel was placed 29.0 g (258 mmol) of potassium t-butoxide, and the flask was purged with argon. Then, 120 mL of methylcyclohexanone was placed in the flask. Subsequently, 15.0 g (127 mmol) of methyl 2-methoxypropionate (prepared by the method of Reference Example 1) was dropped under cooling with ice, and further 7.40 g (127 mmol) of acetone was slowly dropped. The mixture was cooled to 10° C. and stirred for 30 minutes for carrying out a reaction. After the reaction was complete, 1,200 mL of water was placed in the flask under cooling with ice. The aqueous portion was taken out, neutralized with acetic acid, and subjected to extraction with methylcyclohexane. The methylcyclohexane extract was washed with water, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated and distilled under reduced pressure (66° C., 1.38 kPa) to give 9.63 g (yield: 53%) of 2-methoxy-3,5-hexanedione as colorless liquid.
Quantity
29 g
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15 g
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7.4 g
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Synthesis routes and methods II

Procedure details

In a 200 mL-volume flask equipped with a stirrer, a thermometer and a dropping funnel was placed 10.1 g (259 mmol) of sodium amide, and the flask was purged with argon. Then, 120 mL of methylcyclohexane was placed in the flask. Subsequently, 7.40 g (127 mmol) of acetone was slowly dropped into the ice-cooled mixture in the flask, and the resulting mixture was stirred for 15 minutes. Into the flask was further dropped 15.0 g (127 mmol) of methyl 2-methoxypropionate (prepared by the method of Reference Example 1), and the mixture was stirred for 30 minutes for carrying out a reaction. After the reaction was complete, 50 mL of water was placed in the flask under cooling with ice. The aqueous portion was taken out, made acetic with acetic acid, and subjected to extraction with hexane. The hexane extract was washed with water, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated and distilled under reduced pressure (66° C., 1.38 kPa) to give 9.63 g (yield: 53%) of 2-methoxy-3,5-hexanedione as colorless liquid.
Quantity
10.1 g
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reactant
Reaction Step One
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7.4 g
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reactant
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[Compound]
Name
ice
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0 (± 1) mol
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15 g
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50 mL
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